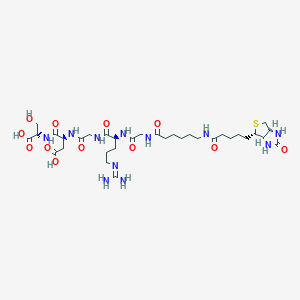

Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

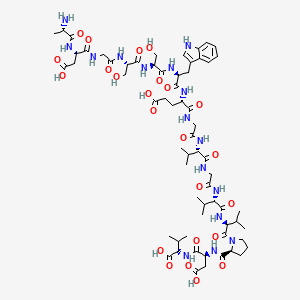

Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser es un péptido sintético que combina la molécula de biotina con una secuencia específica de aminoácidos: glicina, arginina, glicina, ácido aspártico y serina. Este compuesto se utiliza a menudo en aplicaciones de bioquímica y biología molecular debido a su capacidad de unirse fuertemente a la avidina o la estreptavidina, lo que lo hace útil para diversos procesos de detección y purificación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser generalmente involucra la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido a una resina sólida. Los aminoácidos subsecuentes se agregan secuencialmente a través de una serie de pasos de acoplamiento y desprotección. La biotinilación generalmente se realiza en la etapa final, donde la biotina se une al péptido a través de un enlace como el ácido aminohexanoico (|AAhx).

Métodos de producción industrial: En un entorno industrial, la producción de Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser sigue principios similares, pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando alta pureza y rendimiento. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El péptido se puede oxidar en condiciones específicas, lo que lleva a la formación de enlaces disulfuro si están presentes residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, volviendo el péptido a su forma reducida.

Sustitución: El péptido puede participar en reacciones de sustitución, donde los aminoácidos específicos se reemplazan por otros para modificar sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o beta-mercaptoetanol.

Sustitución: Diversos derivados de aminoácidos y reactivos de acoplamiento como HATU o DIC.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de péptidos unidos por enlaces disulfuro, mientras que la reducción puede producir péptidos que contienen tiol libre.

Aplicaciones Científicas De Investigación

Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en cromatografía de afinidad para la purificación de proteínas que se unen a la biotina.

Biología: Se emplea en estudios de etiquetado y seguimiento celular debido a su fuerte unión a la avidina o la estreptavidina.

Medicina: Se utiliza en ensayos de diagnóstico, como los ensayos inmunoabsorbentes enlazados a enzimas (ELISA), para la detección de biomoléculas específicas.

Industria: Se aplica en el desarrollo de biosensores y otros dispositivos analíticos.

Mecanismo De Acción

El principal mecanismo de acción de Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser implica su fuerte afinidad de unión a la avidina o la estreptavidina. Esta interacción es una de las interacciones no covalentes más fuertes conocidas, lo que permite la unión estable del péptido a superficies recubiertas de avidina o estreptavidina. Esta propiedad se explota en diversas técnicas de detección y purificación, donde el péptido biotinilado sirve como etiqueta para la molécula diana.

Compuestos similares:

Biotinil-Gly-Arg-Gly-Asp-Ser: Un péptido similar sin el enlace de ácido aminohexanoico.

Biotinil-Lys-Gly-Arg-Gly-Asp-Ser: Una variante con lisina en lugar de ácido aminohexanoico.

Biotinil-Gly-Arg-Gly-Asp-Ser-Cys: Un péptido con un residuo de cisteína adicional para una posible formación de enlaces disulfuro.

Singularidad: Biotinil-(|AAhx)-Gly-Arg-Gly-Asp-Ser es único debido a la presencia del enlace de ácido aminohexanoico, que proporciona flexibilidad y reduce la impedancia estérica, mejorando su eficiencia de unión a la avidina o la estreptavidina. Esto lo hace particularmente útil en aplicaciones donde se requiere una unión fuerte y estable.

Comparación Con Compuestos Similares

Biotinyl-Gly-Arg-Gly-Asp-Ser: A similar peptide without the aminohexanoic acid linker.

Biotinyl-Lys-Gly-Arg-Gly-Asp-Ser: A variant with lysine instead of aminohexanoic acid.

Biotinyl-Gly-Arg-Gly-Asp-Ser-Cys: A peptide with an additional cysteine residue for potential disulfide bond formation.

Uniqueness: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser is unique due to the presence of the aminohexanoic acid linker, which provides flexibility and reduces steric hindrance, enhancing its binding efficiency to avidin or streptavidin. This makes it particularly useful in applications where strong and stable binding is required.

Propiedades

Fórmula molecular |

C33H55N11O12S |

|---|---|

Peso molecular |

829.9 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1 |

Clave InChI |

MYIDXYGLKSGSBZ-JEOAYXTHSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)

![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)